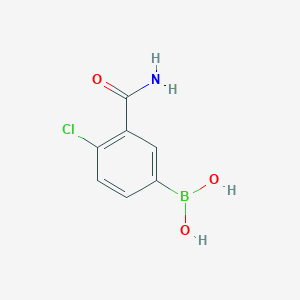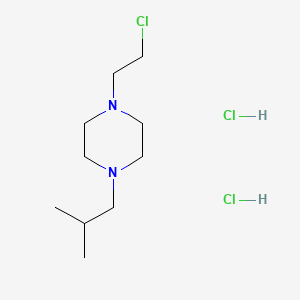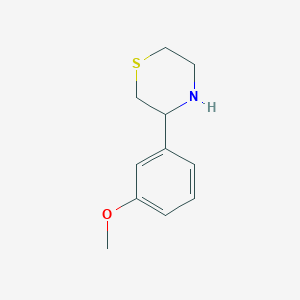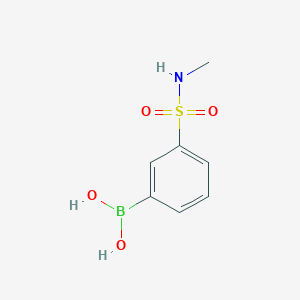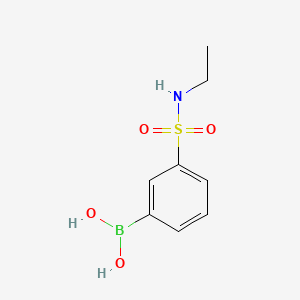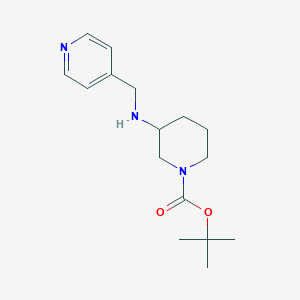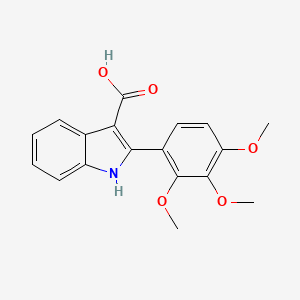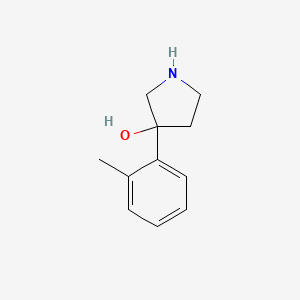
3-(2-甲基苯基)吡咯烷-3-醇
描述
“3-(2-Methylphenyl)pyrrolidin-3-ol” is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 213.70 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenyl)pyrrolidin-3-ol” can be represented by the SMILES string OC1(CCNC1)C2=CC=CC=C2C.[H]Cl . This indicates that the compound contains a pyrrolidine ring attached to a 2-methylphenyl group.
Physical And Chemical Properties Analysis
The physical form of “3-(2-Methylphenyl)pyrrolidin-3-ol” is solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
科学研究应用
Drug Discovery and Medicinal Chemistry
3-(2-Methylphenyl)pyrrolidin-3-ol: is a compound that features a pyrrolidine ring, a five-membered lactam structure that is prevalent in many biologically active compounds. The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize a variety of derivatives with potential as novel therapeutic agents.
Biological Activity Profiling
Derivatives of pyrrolidine, including 3-(2-Methylphenyl)pyrrolidin-3-ol , have been studied for their biological activities. They have shown promise in various pharmacological applications such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more . Research into these activities can lead to the development of new drugs targeting specific diseases.
Organic Synthesis
In organic synthesis, 3-(2-Methylphenyl)pyrrolidin-3-ol can serve as a building block for the construction of complex molecules. Its structure allows for various functionalization reactions, which can be useful in synthesizing a wide range of chemical entities with desired properties for further research .
Pharmacological Research
The pyrrolidine ring found in 3-(2-Methylphenyl)pyrrolidin-3-ol is significant in pharmacology. It can influence the biological profile of drug candidates due to the stereogenicity of carbons and the spatial orientation of substituents, which affects the binding mode to enantioselective proteins . This aspect is crucial in the design of new compounds with specific biological activities.
Chemical Research
3-(2-Methylphenyl)pyrrolidin-3-ol: is also valuable in chemical research, particularly in the study of nitrogen-containing heterocycles. Its role as an intermediate in medicinal and organic chemistry is of high interest due to its potential to be transformed into various bioactive molecules .
Industrial Applications
While specific industrial applications of 3-(2-Methylphenyl)pyrrolidin-3-ol are not extensively documented, its derivatives, such as pyrrolones and pyrrolidinones, are known to be promising scaffolds in the development of pharmaceuticals and agrochemicals. They have been used in the synthesis of various alkaloids and unusual β-amino acids, which are important in several industrial processes .
未来方向
Pyrrolidine compounds, including “3-(2-Methylphenyl)pyrrolidin-3-ol”, have potential for further exploration in drug discovery due to their versatile structure and the possibility to efficiently explore the pharmacophore space . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity .
属性
IUPAC Name |
3-(2-methylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLQIZRZZDDGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




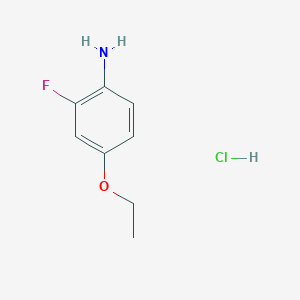

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)
